molecular formula C20H18O5 B5786317 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B5786317
M. Wt: 338.4 g/mol
InChI Key: XBCVSSBTOPVFME-UHFFFAOYSA-N
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Description

5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3-methoxyphenyl group and an oxoethoxy group

Properties

IUPAC Name

5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-7-17(20-13(2)9-19(22)25-18(20)8-12)24-11-16(21)14-5-4-6-15(10-14)23-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCVSSBTOPVFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethylchromen-2-one and 3-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 4,7-dimethylchromen-2-one with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce the oxoethoxy group.

    Final Product Formation: The final step involves the cyclization of the oxidized intermediate under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxoethoxy group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromen-2-one core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Introduction of hydroxyl or carbonyl groups.

    Reduction Products: Formation of alcohols or alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the Nrf2 pathway, resulting in antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(3-hydroxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
  • 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one
  • 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-3-one

Uniqueness

5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC18H16O4
Molecular Weight300.32 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point480.7 ± 45.0 °C
LogP5.28

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

  • Antioxidant Activity : The presence of methoxy and carbonyl groups in the structure enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Studies have shown that coumarin derivatives exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Inhibition of Acetylcholinesterase (AChE) : Coumarins have been reported to inhibit AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s disease. This inhibition can lead to increased levels of acetylcholine, improving cognitive functions.

In Vitro Studies

Research has demonstrated that coumarin derivatives, including the compound , exhibit notable biological activities:

  • AChE Inhibition : A study reported that similar coumarin compounds showed strong AChE inhibitory activity with IC50 values as low as 2.7 µM . This suggests that the compound could be a candidate for further development as a neuroprotective agent.
  • Antimicrobial Activity : In vitro tests indicated that coumarin derivatives possess broad-spectrum antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Neuroprotective Effects : A series of experiments evaluated the neuroprotective effects of coumarins on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability by modulating oxidative stress pathways.
  • Leishmanicidal Activity : Synthetic coumarins have shown promising leishmanicidal activity in both in vitro and in vivo studies against Leishmania species . The compound's ability to reduce parasite load in infected hosts highlights its potential as a therapeutic agent for neglected tropical diseases.

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